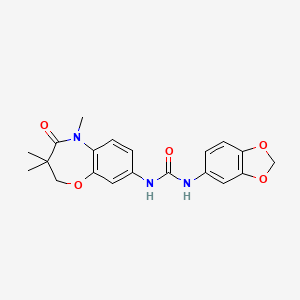
1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea (EOPU) is a small molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO) which is involved in the regulation of immune responses. EOPU is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of a variety of inflammatory and autoimmune diseases.
Scientific Research Applications
1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea has been studied for its potential therapeutic applications in a variety of diseases. It has been shown to reduce inflammation in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In addition, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea has been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of a variety of human cancer cell lines. Furthermore, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea has been studied for its potential effects on the immune system, as it has been shown to modulate the expression of a variety of immune mediators.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea is thought to involve the inhibition of IDO, an enzyme involved in the regulation of immune responses. Specifically, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea binds to the active site of IDO and inhibits its activity, leading to decreased levels of the downstream metabolites of IDO, such as kynurenine and 3-hydroxykynurenine. This inhibition of IDO has been shown to reduce inflammation and modulate the expression of immune mediators.
Biochemical and Physiological Effects
1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In addition, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea has been shown to modulate the expression of a variety of immune mediators, including cytokines, chemokines, and adhesion molecules. Furthermore, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea has been shown to inhibit the growth of a variety of human cancer cell lines.
Advantages and Limitations for Lab Experiments
The use of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea in laboratory experiments has several advantages. First, it is a small molecule inhibitor of IDO, which makes it easy to synthesize and use in experiments. Second, it has been shown to reduce inflammation in animal models of autoimmune diseases, making it a potential therapeutic agent for the treatment of a variety of inflammatory and autoimmune diseases. Finally, it has been shown to modulate the expression of a variety of immune mediators, which makes it a useful tool in studying the immune system.
However, there are some limitations to using 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea in laboratory experiments. First, it is a small molecule inhibitor, which means that its effects may not be as potent as those of larger molecules. Second, it has not been extensively tested in humans, so its safety and efficacy in humans is not yet known. Finally, the long-term effects of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea on the immune system are not yet fully understood.
Future Directions
There are a variety of potential future directions for the use of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea in research. First, further studies could be conducted to investigate the long-term effects of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea on the immune system. Second, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea could be tested in clinical trials to assess its safety and efficacy in humans. Third, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea could be used in combination with other small molecules or larger molecules to investigate synergistic effects. Fourth, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea could be used in combination with other therapies, such as immunotherapies, to investigate potential synergistic effects. Finally, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea could be used in combination with other drugs to investigate potential synergistic effects.
Synthesis Methods
1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea is synthesized through a three-step process. The first step involves the reaction of ethylbenzene with ethylmagnesium bromide to produce ethoxybenzene. The second step is a Michael addition reaction of ethoxybenzene with 5-methyl-1H-indole-2-carboxylic acid to produce 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea. The third and final step is a condensation reaction of the intermediate with ethylmagnesium bromide to complete the synthesis of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-2-23-15-6-4-3-5-14(15)20-17(22)18-12-7-8-13-11(9-12)10-16(21)19-13/h3-9H,2,10H2,1H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYBDMMHOKLGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(2-oxoindolin-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea](/img/structure/B6574699.png)
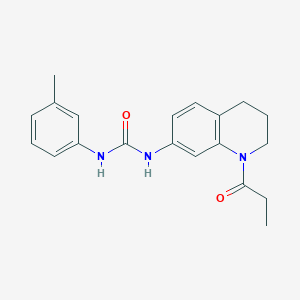
![1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574711.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6574715.png)

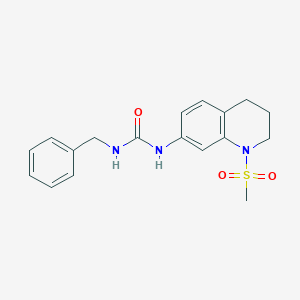
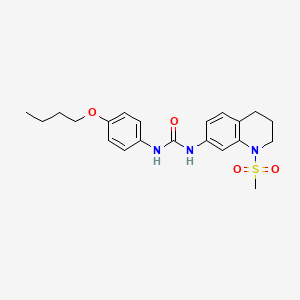
![1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea](/img/structure/B6574736.png)

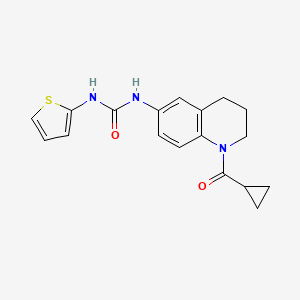
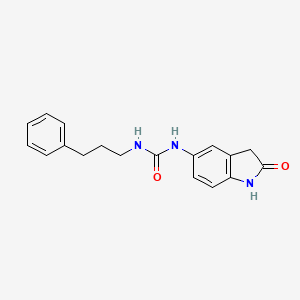
![1-[(4-chlorophenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea](/img/structure/B6574784.png)
![1-[(4-fluorophenyl)methyl]-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea](/img/structure/B6574794.png)
